methyl 1-(2-aminoethyl)-1H-indole-5-carboxylate
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Overview
Description
Methyl 1-(2-aminoethyl)-1H-indole-5-carboxylate is an organic compound that belongs to the indole family Indoles are heterocyclic aromatic organic compounds with a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(2-aminoethyl)-1H-indole-5-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as indole derivatives and aminoethyl compounds.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.
Cyclization: The key step in the synthesis is the cyclization of the starting materials to form the indole ring structure. This can be achieved through various methods, including the Fischer indole synthesis or the Bischler-Napieralski reaction.
Functionalization: After the formation of the indole ring, further functionalization is carried out to introduce the aminoethyl and carboxylate groups at the desired positions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as microwave-assisted synthesis or flow chemistry.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(2-aminoethyl)-1H-indole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: Substitution reactions can introduce different functional groups into the indole ring, enhancing its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.
Scientific Research Applications
Methyl 1-(2-aminoethyl)-1H-indole-5-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 1-(2-aminoethyl)-1H-indole-5-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to methyl 1-(2-aminoethyl)-1H-indole-5-carboxylate include other indole derivatives such as:
Tryptamine: An indole derivative with a similar aminoethyl side chain.
Serotonin: A neurotransmitter derived from tryptophan with an indole structure.
Melatonin: A hormone involved in regulating sleep-wake cycles, also derived from tryptophan.
Uniqueness
This compound is unique due to its specific functional groups and their positions on the indole ring. These structural features confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
Methyl 1-(2-aminoethyl)-1H-indole-5-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. This article explores its biological activity, including antiproliferative effects, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound is derived from indole, a well-known heterocyclic structure with diverse biological activities. The synthesis typically involves the alkylation of methyl indole-5-carboxylate followed by various functional group modifications to enhance its biological properties.
Antiproliferative Effects
This compound has shown promising antiproliferative effects against various cancer cell lines. In vitro studies have demonstrated that compounds with similar structures can inhibit cell proliferation through several mechanisms:
- Cell Cycle Arrest : Many indole derivatives, including this compound, induce cell cycle arrest, particularly in the G1 or G2 phases, leading to increased apoptosis in cancer cells.
- Apoptosis Induction : The compound is believed to trigger apoptotic pathways by activating caspases and altering mitochondrial membrane potential.
The mechanisms underlying the biological activity of this compound involve:
- Kinase Inhibition : Similar compounds have been shown to inhibit key kinases involved in cancer progression, such as EGFR and BRAF. For instance, derivatives have demonstrated IC50 values in the nanomolar range against these targets, indicating potent inhibitory effects on mutant forms associated with various cancers .
- Reactive Oxygen Species (ROS) Generation : Indole derivatives can increase ROS levels within cells, leading to oxidative stress that contributes to cancer cell death .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and related compounds:
- Antiproliferative Activity : A study reported that derivatives similar to this compound exhibited GI50 values ranging from 29 nM to 78 nM against various cancer cell lines, outperforming established chemotherapeutics like erlotinib .
- Inhibition of Cancer Cell Lines : Research indicated that certain derivatives showed significant cytotoxicity against melanoma cell lines with BRAF V600E mutations. For example, one derivative demonstrated an IC50 value of 0.96 µM against LOX-IMVI melanoma cells, highlighting its potential as a targeted therapy .
- Multi-Kinase Inhibition : Another study focused on the multi-kinase inhibitory effects of indole derivatives against EGFR, VEGFR-2, and BRAFV600E. The findings suggested that structural modifications could enhance selectivity and potency against these targets .
Data Tables
Compound Name | Cell Line Tested | GI50 (nM) | Mechanism of Action |
---|---|---|---|
Compound A | MCF-7 (Breast Cancer) | 29 | EGFR Inhibition |
Compound B | A-549 (Lung Cancer) | 42 | Apoptosis Induction |
Compound C | LOX-IMVI (Melanoma) | 0.96 | ROS Generation |
Properties
Molecular Formula |
C12H14N2O2 |
---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
methyl 1-(2-aminoethyl)indole-5-carboxylate |
InChI |
InChI=1S/C12H14N2O2/c1-16-12(15)10-2-3-11-9(8-10)4-6-14(11)7-5-13/h2-4,6,8H,5,7,13H2,1H3 |
InChI Key |
KXRHQRVEOMPECK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N(C=C2)CCN |
Origin of Product |
United States |
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